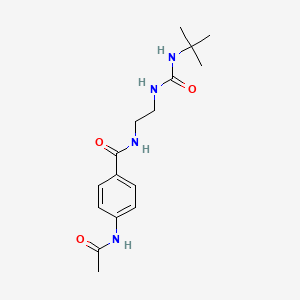

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is known for its potential therapeutic applications and is often studied in the context of medicinal chemistry and drug development.

Métodos De Preparación

The synthesis of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide involves several steps, typically starting with the preparation of the benzamide core followed by the introduction of the acetamido and ureido groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Análisis De Reacciones Químicas

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a benzamide derivative characterized by a unique urea linkage and an acetamido group. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions that integrate the tert-butyl group into the urea structure. Detailed methodologies for synthesizing similar compounds can be found in literature focusing on benzamide derivatives.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzamide have been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle and apoptosis pathways .

Antioxidant Properties

The antioxidant potential of benzamide derivatives has also been explored. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents aimed at diseases associated with oxidative damage, including cancer and neurodegenerative disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how modifications in the chemical structure can enhance biological activity .

Case Study 1: Anticancer Efficacy

In a study investigating a series of benzamide derivatives, it was found that compounds similar to this compound exhibited selective cytotoxicity against melanoma cells while sparing normal cells. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Pharmacokinetics

Another study assessed the pharmacokinetic properties of related benzamide derivatives. The results indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that these compounds could be viable candidates for further development into therapeutic agents .

Comparative Analysis of Related Compounds

Mecanismo De Acción

The mechanism of action of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and enzymes to modulate their activity. This interaction can lead to the inhibition of specific signaling pathways, which is crucial in its potential therapeutic effects against cancer and autoimmune diseases.

Comparación Con Compuestos Similares

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide can be compared with other similar compounds in terms of its structure and biological activity. Similar compounds include:

- 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide

- This compound (TAK-659) These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential applications in treating various diseases.

Actividad Biológica

The compound 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide , also referred to as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a central benzamide structure with several functional groups that contribute to its biological activity:

- Benzamide Core : A benzene ring with a carbonyl group attached to a nitrogen atom.

- Acetamido Group : An acetyl group linked to an amine.

- Ureido Moiety : Contains a urea functional group.

- tert-Butyl Group : A bulky substituent that may influence the compound's lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have shown effectiveness in inhibiting tumor cell proliferation across various cancer types.

- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with specific molecular targets such as enzymes and receptors involved in cancer cell signaling pathways. The ureido and acetamido groups may enhance binding affinity to these targets, leading to increased cytotoxic effects against cancer cells.

-

Case Studies :

- A study evaluated similar benzamide derivatives against human cancer cell lines, revealing that compounds with bulky substituents like tert-butyl demonstrated improved selectivity and potency against melanoma and breast cancer cells .

- Another investigation focused on the structure-activity relationship (SAR) of benzamide derivatives, highlighting that modifications at the aromatic ring significantly influenced antitumor efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar amide linkages have been reported to exhibit activity against various bacterial strains.

- Mechanism of Action : The interaction with microbial cell membranes or specific intracellular targets can disrupt cellular processes, leading to bactericidal effects.

- Research Findings :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Absorption and Distribution : The presence of hydrophobic tert-butyl groups may enhance membrane permeability, facilitating better absorption.

- Metabolism : Preliminary studies suggest that metabolic pathways involving phase I and phase II reactions could be engaged, although detailed metabolic profiling is warranted.

- Toxicity Assessment : Early assessments indicate low cytotoxicity in non-cancerous cell lines, which is promising for therapeutic applications .

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

4-acetamido-N-[2-(tert-butylcarbamoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-11(21)19-13-7-5-12(6-8-13)14(22)17-9-10-18-15(23)20-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,22)(H,19,21)(H2,18,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXIZSZVSOKKHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.